Limonene oxide, (-)-

Catalog No.
S533177
CAS No.
203719-53-3
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Limonene oxide, (-)-

CAS Number

203719-53-3

Product Name

Limonene oxide, (-)-

IUPAC Name

(4S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m0/s1

InChI Key

CCEFMUBVSUDRLG-IDKOKCKLSA-N

SMILES

CC(=C)C1CCC2(C(C1)O2)C

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

Limonene oxide, (-)-; FEMA No. 4656; L-1,2-Epoxylimonene;

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C

Isomeric SMILES

CC(=C)[C@H]1CCC2(C(C1)O2)C

Description

The exact mass of the compound Limonene oxide, (-)- is 152.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). It belongs to the ontological category of oxacycle in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Synthesis and Separation Techniques

  • Asymmetric Synthesis: Researchers are investigating the use of enzymes called epoxide hydrolases to synthesize all enantiomers (mirror image forms) of limonene oxide. This method offers advantages over traditional chemical routes [].
  • Separation Techniques: Developing methods for isolating the cis- and trans- isomers of limonene oxide with high purity is crucial for further research. Studies have explored techniques like kinetic separation to achieve this [].
  • Chiral Auxiliary Synthesis: Limonene oxide can be used as a starting material for the creation of chiral auxiliary molecules, secondary phosphine oxides (SPOs). SPOs are valuable tools in asymmetric catalysis, a field focused on creating specific mirror image forms of molecules in chemical reactions [].

Industrial and Chemical Applications

Limonene oxide, (-)-, plays a role in various industrial chemical processes:

  • Polycarbonate Synthesis: Research has focused on developing poly(limonene)dicarbonate (PLDC) using limonene oxide and carbon dioxide (CO2). PLDC is a bio-based alternative to traditional polycarbonates with potential applications in high-performance materials [].

Other Research Areas

  • Atmospheric Chemistry: Studying the conformers (different spatial arrangements) of limonene oxide in the gas phase contributes to understanding atmospheric chemistry and aerosol formation [].

Limonene oxide, specifically the compound (-)-limonene oxide, is an organic compound derived from limonene, a common terpene found in citrus fruits. This compound is characterized by its epoxide structure, which features a three-membered cyclic ether. It is a colorless liquid with a pleasant citrus aroma and is known for its role as a plant metabolite. Limonene oxide is significant in both industrial applications and biological contexts due to its reactivity and potential for further transformations.

The specific mechanism of action of (-)-limonene oxide remains unexplored in scientific literature. However, some studies suggest that limonene oxide might possess biological activities. For instance, research indicates that limonene oxide exhibits antimicrobial properties against certain bacteria []. Further investigations are needed to elucidate the mechanisms behind these potential effects.

The chemical behavior of limonene oxide is primarily dominated by its epoxide functional group, which makes it reactive towards nucleophiles. Key reactions include:

  • Ring-opening Reactions: Limonene oxide can undergo nucleophilic ring-opening reactions in the presence of water or alcohols, leading to the formation of diols or ethers.
  • Ozonolysis: Under oxidative conditions, limonene can be oxidized to yield various products, including carboxylic acids, which are significant for secondary organic aerosol formation in atmospheric chemistry .
  • Polymerization: Limonene oxide can participate in ring-opening polymerization, especially when reacted with carbon dioxide, producing polycarbonates that have valuable thermal and optical properties .

Limonene oxide exhibits various biological activities. It has been studied for its potential antimicrobial and antifungal properties. Research indicates that it may possess cytotoxic effects against certain cancer cell lines, highlighting its potential as a therapeutic agent. Additionally, its pleasant aroma makes it a candidate for use in perfumery and as a flavoring agent.

Several methods exist for synthesizing limonene oxide:

  • Epoxidation of Limonene: The most common method involves the reaction of limonene with organic peroxides or under catalytic conditions using titanium dioxide to yield limonene oxide selectively .
  • Photocatalytic Methods: Recent advancements have introduced photocatalytic processes under solar irradiation using modified titanium dioxide as a catalyst to enhance the selectivity and efficiency of limonene epoxidation .
  • Biocatalytic Approaches: Enzymatic methods utilizing specific enzymes can also be employed to achieve selective epoxidation of limonene .

Limonene oxide has diverse applications across various fields:

  • Polymer Production: It serves as a monomer for producing biodegradable polycarbonates through copolymerization with carbon dioxide .
  • Flavor and Fragrance Industry: Due to its citrus scent, it is utilized in perfumes and food flavorings.
  • Solvent

Studies on the interactions of limonene oxide with other compounds reveal its potential synergistic effects. For instance, when combined with certain essential oils or other terpenes, it may enhance antimicrobial efficacy. Furthermore, research into its interactions with biological membranes suggests that it could influence cell permeability and transport mechanisms.

Limonene oxide shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
1,2-Limonene OxideEpoxideDirectly derived from limonene; used in polymerization.
CarvoneKetoneExhibits distinct minty aroma; used in flavoring.
Alpha-PineneMonoterpeneKnown for its pine scent; used in fragrances and solvents.
Beta-CaryophylleneSesquiterpeneExhibits anti-inflammatory properties; found in essential oils.

Limonene oxide is unique due to its specific epoxide structure that allows for distinct reactivity patterns compared to other terpenes and oxygenated derivatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colourless to pale yellow liquid; cool minty aroma

XLogP3

2.5

Exact Mass

152.1201

Density

0.926-0.936 (20°)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(4S)-Limonene-1,2-epoxide

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2024-04-14
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3: Lai YH, Sathyamoorthi S, Bain RM, Zare RN. Microdroplets Accelerate Ring Opening of Epoxides. J Am Soc Mass Spectrom. 2018 May;29(5):1036-1043. doi: 10.1007/s13361-018-1908-z. Epub 2018 Mar 22. PubMed PMID: 29569167.
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10: Rinaldi S, Gori A, Annovazzi C, Ferrandi EE, Monti D, Colombo G. Unraveling Energy and Dynamics Determinants to Interpret Protein Functional Plasticity: The Limonene-1,2-epoxide-hydrolase Case Study. J Chem Inf Model. 2017 Apr 24;57(4):717-725. doi: 10.1021/acs.jcim.6b00504. Epub 2017 Mar 29. PubMed PMID: 28298080.
11: de Almeida AA, Silva RO, Nicolau LA, de Brito TV, de Sousa DP, Barbosa AL, de Freitas RM, Lopes LD, Medeiros JR, Ferreira PM. Physio-pharmacological Investigations About the Anti-inflammatory and Antinociceptive Efficacy of (+)-Limonene Epoxide. Inflammation. 2017 Apr;40(2):511-522. doi: 10.1007/s10753-016-0496-y. PubMed PMID: 28091830.
12: Pellegrini MC, Alonso-Salces RM, Umpierrez ML, Rossini C, Fuselli SR. Chemical Composition, Antimicrobial Activity, and Mode of Action of Essential Oils against Paenibacillus larvae, Etiological Agent of American Foulbrood on Apis mellifera. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600382. Epub 2017 Mar 20. PubMed PMID: 27943550.
13: Lederer MR, Staniec AR, Coates Fuentes ZL, Van Ry DA, Hinrichs RZ. Heterogeneous Reactions of Limonene on Mineral Dust: Impacts of Adsorbed Water and Nitric Acid. J Phys Chem A. 2016 Dec 8;120(48):9545-9556. Epub 2016 Nov 21. PubMed PMID: 27933906.
14: Loru D, Quesada-Moreno MM, Avilés-Moreno JR, Jarman N, Huet TR, López-González JJ, Sanz ME. Conformational Flexibility of Limonene Oxide Studied By Microwave Spectroscopy. Chemphyschem. 2017 Feb 2;18(3):274-280. doi: 10.1002/cphc.201600991. Epub 2016 Dec 23. PubMed PMID: 27880857.
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